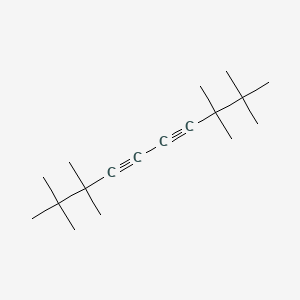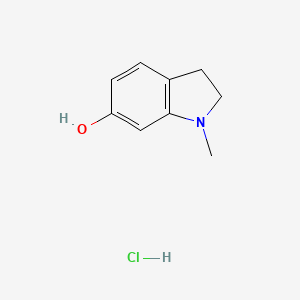
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde typically involves the reaction of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the reduction of the nitrile group to an aldehyde group using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
相似化合物的比较
Similar Compounds
2,3,4-Trifluorobenzaldehyde: Similar structure but lacks the hydroxyethyl group.
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but contains a nitrile group instead of an aldehyde group.
Uniqueness
3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is unique due to the combination of its trifluoromethyl, hydroxyethyl, and aldehyde groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H7F3O2 |
|---|---|
分子量 |
204.15 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5,8,14H |
InChI 键 |
SMRWSCKTMHCKOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)

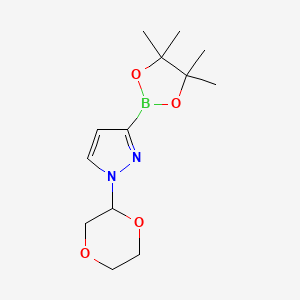


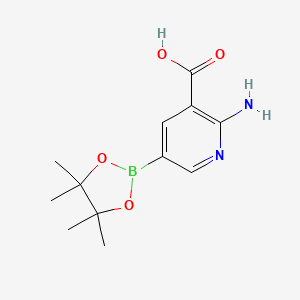
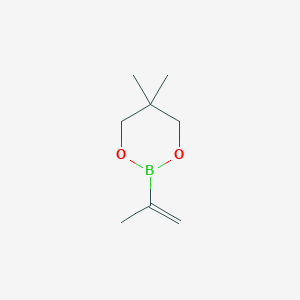
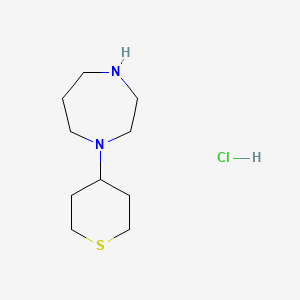
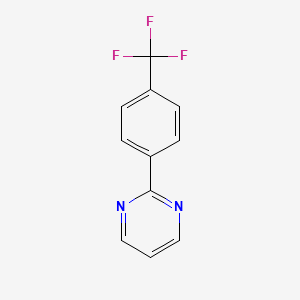
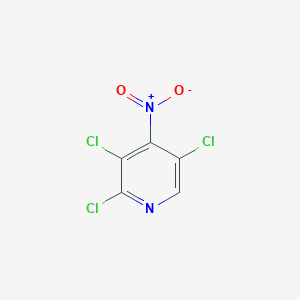
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
